![molecular formula C18H26N2 B588921 (3S)-N-[[(1S)-1,2,3,4-四氢-1-萘基]甲基]-1-氮杂双环[2.2.2]辛-3-胺-d3 CAS No. 1329499-39-9](/img/no-structure.png)

(3S)-N-[[(1S)-1,2,3,4-四氢-1-萘基]甲基]-1-氮杂双环[2.2.2]辛-3-胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

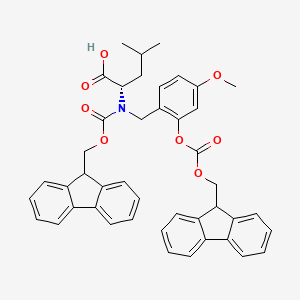

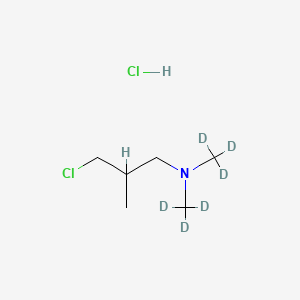

“(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3” is a chemical compound with the CAS Number: 1329499-39-9 . It has a unique structure that makes it suitable for studying various biological processes and developing new drugs.

Molecular Structure Analysis

The molecular formula of this compound is C18H23D3N2 . Its unique structure includes a bicyclic octane ring attached to a tetrahydro naphthalene ring via a nitrogen atom.Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.43 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .科学研究应用

Substance P (NK1) Receptor Antagonism

类似于"(3S)-N-[[(1S)-1,2,3,4-四氢-1-萘基]甲基]-1-氮杂双环[2.2.2]辛-3-胺-d3"的化合物已被研究,用作物质P(NK1)受体的非肽拮抗剂。例如,相关化合物CP-96,345已显示出强大的NK1拮抗作用,表明在探索物质P的生理特性及其在疾病(Snider et al., 1991)中的作用方面具有潜在应用价值。

抗心律失常和麻醉活性

1,2,3,3-四甲基-2-氮杂双环[2.2.2]辛-5-内-醇的衍生物显示出显著的抗心律失常和局部麻醉活性,表明在心血管和疼痛管理(Longobardi et al., 1979)方面具有潜在的治疗应用。

毒蕈碱活性和阿尔茨海默病研究

一系列喹啉和萘衍生物,带有1-氮杂双环[3.3.0]辛烷基,已被合成并评估其毒蕈碱活性,对阿尔茨海默病治疗具有意义。其中一些化合物显示出更高的亲和力,暗示在认知功能改善(Suzuki et al., 1998)方面具有潜在应用价值。

构象研究和化学合成

对氮杂双环[2.2.2]辛烷衍生物的构象方面和合成途径的研究有助于更深入地了解它们的化学性质,并在药物开发和化学其他领域(Toledano et al., 1997)的潜在应用中发挥作用。

作用机制

The mechanism of action for this compound is not specified in the search results. Given its unique structure, it may interact with various biological processes.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of (3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3 involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions. The synthesis pathway includes the protection of functional groups and the formation of key intermediates, which are subsequently deprotected and coupled to yield the final product.", "Starting Materials": [ "3-aminobicyclo[2.2.2]oct-3-ene", "1,2,3,4-tetrahydro-1-naphthaldehyde", "d3-methyl iodide", "NaBH4", "H2SO4", "NaOH", "HCl", "EtOH", "MeOH", "CH2Cl2", "Na2SO4", "MgSO4", "silica gel" ], "Reaction": [ "Protection of amine group with Boc2O in CH2Cl2", "Reduction of aldehyde to alcohol with NaBH4 in MeOH", "Protection of alcohol group with TBDMS-Cl in CH2Cl2", "Methylation of amine group with d3-methyl iodide in CH2Cl2", "Deprotection of alcohol group with TBAF in THF", "Deprotection of amine group with HCl in EtOH", "Coupling of amine and alcohol intermediates with H2SO4 catalyst in CH2Cl2", "Neutralization of reaction mixture with NaOH", "Extraction of product with CH2Cl2", "Drying of organic layer with Na2SO4", "Filtration and concentration of product", "Purification of product by column chromatography on silica gel using EtOAc/hexanes as eluent" ] } | |

CAS 编号 |

1329499-39-9 |

分子式 |

C18H26N2 |

分子量 |

273.438 |

IUPAC 名称 |

(3S)-3-deuterio-N-[dideuterio-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |

InChI |

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2/t16-,18-/m1/s1/i12D2,18D |

InChI 键 |

BCXAOEQLKWKVHU-OLSSLOCVSA-N |

SMILES |

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 |

同义词 |

[S-(R*,R*)]-N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

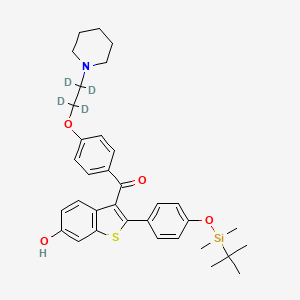

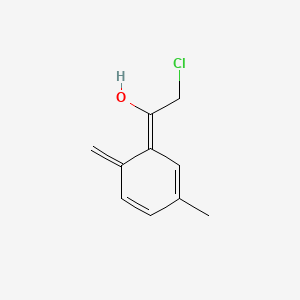

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)

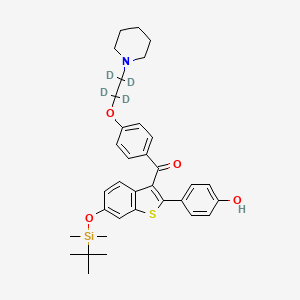

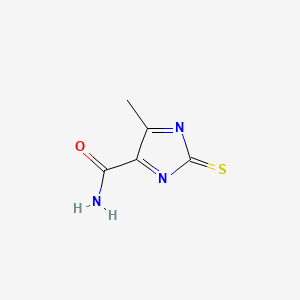

![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)

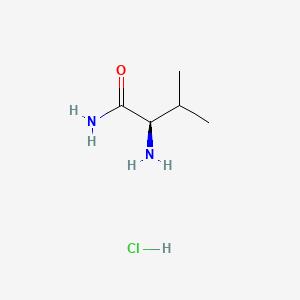

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)